ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate is a chemical compound that has attracted significant scientific interest in recent years. This compound belongs to the family of isoxazole derivatives, which are known for their diverse biological activities. Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has shown promising results in various scientific research applications, including cancer treatment, anti-inflammatory, and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate involves the inhibition of various enzymes and signaling pathways. In cancer cells, this compound induces apoptosis by activating the caspase pathway and suppressing the anti-apoptotic protein Bcl-2. It also inhibits the activity of cyclin-dependent kinases, leading to cell cycle arrest. In inflammation, ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate suppresses the production of pro-inflammatory cytokines by inhibiting the NF-κB signaling pathway. In antimicrobial activity, this compound disrupts the cell wall or membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has shown various biochemical and physiological effects in scientific research. In cancer cells, this compound induces apoptosis and cell cycle arrest, leading to the inhibition of cancer cell growth. In inflammation, ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate suppresses the production of pro-inflammatory cytokines, leading to the reduction of inflammation. In antimicrobial activity, this compound disrupts the cell wall or membrane of bacteria and fungi, leading to their death.
Advantages and Limitations for Lab Experiments
One of the advantages of using ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate in lab experiments is its diverse biological activities, which make it a potential candidate for various scientific research applications. Additionally, the synthesis method has been optimized to achieve high yields and purity of the final product. However, one of the limitations of using this compound is its potential toxicity, which requires careful handling and evaluation in lab experiments.
Future Directions
There are several future directions for the scientific research of ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate. One of the potential directions is the development of novel cancer therapies using this compound. Additionally, further research is needed to explore the mechanism of action of ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate in inflammation and antimicrobial activity. Moreover, the potential toxicity of this compound needs to be evaluated in animal studies to determine its safety for human use.
Synthesis Methods
The synthesis of ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate involves the reaction of anthracene-9-carboxylic acid with hydroxylamine hydrochloride in the presence of a base, followed by treatment with ethyl chloroformate. The resulting product is then purified by column chromatography. This synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
Ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has shown promising results in various scientific research applications. In cancer treatment, this compound has been found to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also shown anti-inflammatory activity by suppressing the production of pro-inflammatory cytokines. Additionally, ethyl 6-oxo-6H-anthra[1,9-cd]isoxazole-3-carboxylate has exhibited antimicrobial activity against various bacterial and fungal strains.
properties
IUPAC Name |
ethyl 8-oxo-15-oxa-14-azatetracyclo[7.6.1.02,7.013,16]hexadeca-1(16),2,4,6,9,11,13-heptaene-12-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11NO4/c1-2-21-17(20)12-8-7-11-13-14(12)18-22-16(13)10-6-4-3-5-9(10)15(11)19/h3-8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBOJPRFDPAHDNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C2C3=C(C4=CC=CC=C4C2=O)ON=C13 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.